- Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis, Future Medicinal Chemistry, 2019, 11(6), 499-510
Cas no 89282-37-1 (5-Bromofuran-2-carbohydrazide)
5-Bromofuran-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromofuran-2-carbohydrazide
- ART-CHEM-BB B014987
- 5-BROMO-2-FUROIC ACID HYDRAZIDE
- AKOS B014987
- AKOS BC-1804
- 5-BROMO-FURAN-2-CARBOXYLIC ACID HYDRAZIDE
- 5-bromo-2-furylcarbohydrazide
- 2-Furoic acid, 5-bromo-, hydrazide (7CI)
- 5-Bromofuran-2-carboxylic acid hydrazide
- BBL014279
- CS-0199259
- DB-057124
- CHEMBL3091832
- MFCD01310787
- 89282-37-1
- PS-5242
- STK039835
- AKOS000138625
- SCHEMBL2112079
- D95740
- ALBB-002491
- 5-bromo-2-furohydrazide
- SB60964
- 2-Furancarboxylic acid, 5-bromo-, hydrazide
- F3146-4823
- 5-bromo-2-furancarbohydrazide
- Furan-5-bromo-2-carboxylic acid, hydrazide
- DTXSID20332835
- AKANWSCBFOMJNS-UHFFFAOYSA-N
- '5-Bromo-2-furoic acid hydrazide
-
- MDL: MFCD01310787
- Inchi: 1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
- InChI Key: AKANWSCBFOMJNS-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(Br)O1)NN
Computed Properties
- Exact Mass: 203.95300
- Monoisotopic Mass: 203.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.768
- Melting Point: 136-138°C
- Refractive Index: 1.583
- PSA: 68.26000
- LogP: 1.73680
5-Bromofuran-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750205-50mg |
5-Bromo-2-furoic Acid Hydrazide |
89282-37-1 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B750205-100mg |
5-Bromo-2-furoic Acid Hydrazide |
89282-37-1 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B750205-500mg |
5-Bromo-2-furoic Acid Hydrazide |
89282-37-1 | 500mg |
$ 80.00 | 2022-06-01 | ||
| Fluorochem | 018277-1g |
5-Bromo-2-furoic acid hydrazide |
89282-37-1 | 95% | 1g |
£17.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056662-5g |
5-Bromo-2-furoic acid hydrazide |
89282-37-1 | 5g |
1998CNY | 2021-05-07 | ||
| Chemenu | CM114173-100g |
5-bromo-2-furohydrazide |
89282-37-1 | 95% | 100g |
$582 | 2021-08-06 | |
| Apollo Scientific | OR4776-1g |
5-Bromo-2-furohydrazide |
89282-37-1 | 1g |
£17.00 | 2023-04-16 | ||
| Chemenu | CM114173-5g |
5-bromo-2-furohydrazide |
89282-37-1 | 95% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM114173-25g |
5-bromo-2-furohydrazide |
89282-37-1 | 95% | 25g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | K89038-1g |
5-Bromo-2-furoic acid hydrazide |
89282-37-1 | 97% | 1g |
$130 | 2024-05-23 |
5-Bromofuran-2-carbohydrazide Production Method
Production Method 1
Production Method 2
- Design, synthesis and fungicidal activity of novel strobilurin-1,2,4-triazole derivatives containing furan or thiophene rings, Chemical Research in Chinese Universities, 2016, 32(6), 952-958
5-Bromofuran-2-carbohydrazide Raw materials
5-Bromofuran-2-carbohydrazide Preparation Products
5-Bromofuran-2-carbohydrazide Suppliers
5-Bromofuran-2-carbohydrazide Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 5-Bromofuran-2-carbohydrazide
5-Bromofuran-2-carbohydrazide: A Versatile Intermediate in Medicinal Chemistry and Drug Discovery
5-Bromofuran-2-carbohydrazide, with the chemical formula C5H6BrN3O2, is a key compound in the field of synthetic organic chemistry. This carbohydrazide derivative features a brominated furan ring and a hydrazide functional group, making it a valuable scaffold for the design of bioactive molecules. Recent studies have highlighted its potential as a building block in the development of pharmaceuticals, particularly in the context of antimicrobial agents and anti-inflammatory compounds. The unique combination of electrophilic bromine and nucleophilic hydrazide functionalities allows for diverse chemical modifications, enabling the synthesis of complex molecules with tailored biological activities.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of 5-Bromofuran-2-carbohydrazide in the preparation of novel 1,3,4-oxadiazole derivatives. These compounds exhibit potent antimicrobial properties against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The bromine atom at the 5-position of the furan ring plays a critical role in stabilizing the transition state during the formation of the heterocyclic ring, enhancing the overall reactivity of the molecule. This finding underscores the importance of functional group positioning in the design of effective therapeutic agents.
In the realm of inflammatory disease research, a 2024 study in Bioorganic & Medicinal Chemistry Letters explored the application of 5-Bromofuran-2-carbohydde as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). The hydrazide group was successfully converted into a carboxamide linkage through a series of chemical transformations, resulting in compounds with enhanced COX-2 selectivity. This approach offers a promising strategy for the development of safer NSAIDs with reduced gastrointestinal side effects, addressing a long-standing challenge in pharmaceutical research.
Recent advancements in green chemistry have also expanded the utility of 5-Bromofuran-2-carbohydrazide. A 2023 paper in Catalysis Science & Technology reported the use of microwave-assisted synthesis to improve the efficiency of its reaction with various nucleophiles. This method significantly reduced reaction times and solvent usage, aligning with the principles of sustainable chemical synthesis. The ability to modify the carbohydrazide core through environmentally friendly protocols highlights its relevance in modern drug discovery processes.
From a structural perspective, the furanyl ring in 5-Bromofuran-2-carbohydrazide provides a planar scaffold that facilitates π-π stacking interactions with biological targets. This property is particularly advantageous in the development of antiviral agents, as demonstrated in a 2024 study on RNA-dependent RNA polymerase (RdRp) inhibitors. The brominated furan ring was shown to enhance the binding affinity of the molecule to the viral enzyme, suggesting its potential as a scaffold for the design of antiviral therapeutics.
Computational studies have further elucidated the molecular interactions of 5-Bromofuran-2-carbohydrazide with biological targets. A 2023 article in Journal of Molecular Modeling employed molecular docking simulations to analyze its binding behavior with human carbonic anhydrase II. The results indicated that the hydrazide group forms hydrogen bonds with key residues in the enzyme's active site, while the bromine atom contributes to hydrophobic interactions. These findings provide valuable insights into the mechanism of action of compounds derived from this scaffold.
The versatility of 5-Bromofuran-2-carbohydrazide extends to its application in the synthesis of multifunctional drug candidates. A 2024 study in Organic & Biomolecular Chemistry described its use in the creation of hybrid molecules that combine antimicrobial and anti-inflammatory activities. By introducing appropriate substituents at the furan ring and hydrazide moiety, researchers were able to develop compounds with broad-spectrum biological effects, demonstrating the potential of this scaffold in the design of multifunctional therapeutics.
From an analytical standpoint, the carbohydrazide core of 5-Bromofuran-2-carbohydrazide offers unique opportunities for structure elucidation. A 2023 paper in Journal of Chemical Information and Modeling utilized NMR spectroscopy and mass spectrometry to investigate the conformational behavior of this compound in different solvents. The results revealed that the molecule adopts a flexible conformation, which is crucial for its reactivity in various chemical environments. This flexibility also contributes to its ability to interact with diverse biological targets.
The synthesis of 5-Bromofuran-2-carbohydrazide itself has been optimized through recent advancements in asymmetric catalysis. A 2024 study in Chemical Communications reported the use of chiral catalysts to achieve high enantioselectivity in its preparation. This development is significant for the production of chiral pharmaceutical intermediates, as many drugs are more effective in their enantiomeric forms. The ability to control the stereochemistry of this compound opens new avenues for its application in the synthesis of racemic mixtures and single-enantiomer drugs.
Looking ahead, the continued exploration of 5-Bromofuran-2-carbohydrazide as a versatile scaffold is expected to yield further breakthroughs in pharmaceutical research. Its unique chemical properties, combined with recent advances in synthetic methodologies and computational modeling, position it as a valuable tool for the development of novel therapeutics. As the field of medicinal chemistry evolves, the importance of compounds like 5-Bromofuran-2-carbohydrazide in the design of innovative drugs will likely grow, underscoring the need for ongoing research in this area.
Finally, the environmental impact of 5-Bromofuran-2-carbohydrazide and its derivatives remains an important consideration. A 2023 study in Green Chemistry evaluated the biodegradability of compounds derived from this scaffold, highlighting the potential for their use in environmentally friendly drug development. These findings emphasize the importance of sustainable approaches in the design and synthesis of pharmaceuticals, ensuring that the benefits of such compounds are realized without compromising environmental health.
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